N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-8-6-12(7-9-13)15-19-20-16(22-15)18-14(21)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKJRJKHDFEUBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol in the presence of sulfuric acid to produce methyl 4-chlorobenzoate. This intermediate is then converted to 4-chlorophenylhydrazide through hydrazination. The next step involves the cyclization of 4-chlorophenylhydrazide with cyanogen bromide to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine. Finally, the coupling of this intermediate with phenylacetyl chloride in the presence of a base such as sodium hydride yields the desired product .
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide has been studied for various scientific research applications:
Chemistry: It serves as a building block for synthesizing other heterocyclic compounds.
Medicine: Its antiviral properties have been explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. The compound’s antiviral activity is believed to result from its interaction with viral enzymes, inhibiting their replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
Compound A : 3-Methoxy-4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxybenzonitrile
- Key Differences : Replaces the acetamide group with a methoxybenzonitrile moiety and substitutes 4-chlorophenyl with 4-methoxyphenyl.
- Impact : The methoxy groups increase electron density, reducing metabolic stability compared to the chloro-substituted analogue. Crystallographic data shows weaker intermolecular interactions due to reduced polarity .
Compound B : N-(4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl)acetamide
- Key Differences : Contains a methoxy linker between the oxadiazole and acetamide groups.
- Impact : The methoxy spacer increases conformational flexibility but may reduce binding specificity compared to the direct acetamide linkage in the target compound .
Tetrazole-Based Analogues
Compound C : N′-5-Tetrazolyl-N-arylcarbonylthioureas
- Key Differences : Replaces the oxadiazole core with a tetrazole ring and incorporates thiourea linkages.
- Impact : Tetrazoles exhibit higher acidity (pKa ~4–5) due to the NH proton, enabling ionic interactions absent in oxadiazoles. However, thiourea derivatives show lower thermal stability and faster metabolic degradation .
Compound D : N-5-Tetrazolyl-N′-arylacylureas
- Key Differences : Features urea linkages instead of acetamide groups.
- Impact: Urea derivatives demonstrate superior plant growth-regulating activity (e.g., 200% enhancement in cell division at 10 μM) compared to acetamide-based compounds, likely due to stronger hydrogen-bond donor capacity .
Pyrazole-Based Analogues
Compound E : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Key Differences : Substitutes oxadiazole with a pyrazole ring and incorporates a trifluoromethyl group.
- Impact : The pyrazole’s NH group enhances hydrogen bonding, while the trifluoromethyl group increases lipophilicity (logP ~3.2 vs. ~2.5 for oxadiazoles). However, pyrazoles are more prone to oxidative metabolism .
Table 1: Key Properties of Selected Analogues
| Compound | Core Structure | Key Substituents | logP | Bioactivity (IC50/EC50) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| Target Compound | 1,3,4-Oxadiazole | 4-ClPh, phenylacetamide | 2.5 | Not reported | 220 |
| Compound A | 1,3,4-Oxadiazole | 4-MeOPh, methoxybenzonitrile | 1.8 | 15 μM (Cytotoxicity) | 190 |
| Compound D | Tetrazole | p-BrPh, urea | 1.2 | 10 μM (Cell division) | 170 |
| Compound E | Pyrazole | 3-ClPh, CF3 | 3.2 | 8 μM (Antifungal) | 200 |
Notes:
- The target compound’s chloro and phenylacetamide groups balance lipophilicity and stability, making it a candidate for antimicrobial or anticancer applications.
- Tetrazole derivatives (e.g., Compound D) excel in plant growth regulation but lack the metabolic robustness of oxadiazoles .
- Pyrazole analogues (e.g., Compound E) show higher potency in cytotoxicity assays but require structural optimization to mitigate metabolic liabilities .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Oxadiazole Compounds
Oxadiazoles are five-membered heterocyclic compounds that have demonstrated a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The incorporation of various substituents into the oxadiazole ring can significantly influence its biological efficacy.
Chemical Structure and Properties
Chemical Formula: CHClNO
Molecular Weight: 516.35 g/mol
InChIKey: ASWQRGJVRGJZPM-UHFFFAOYSA-N
The structure of this compound features a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group and an acetamide moiety that contributes to its biological activity.
Anticancer Activity
Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer properties. The mechanism often involves:
- Inhibition of Key Enzymes: Oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation .
- Induction of Apoptosis: Some studies suggest that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways .
Case Study:
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited IC values ranging from 10 to 25 µM across different cell types, indicating moderate to high cytotoxicity. Mechanistic studies revealed that it induced apoptosis through caspase activation and mitochondrial dysfunction.
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been widely documented. This compound has shown effectiveness against a range of bacterial strains.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer. Compounds based on the oxadiazole structure have been evaluated for their anti-inflammatory effects.
Mechanism:
this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This inhibition may be attributed to the suppression of NF-kB signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Variations: Changing the halogen or alkyl groups on the phenyl ring can enhance or reduce activity.
- Linker Modifications: Alterations in the acetamide linker can affect solubility and bioavailability.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide to achieve high yield and purity?
The synthesis involves multi-step reactions, including cyclization of hydrazides with carboxylic acid derivatives and subsequent acylation. Key parameters include reflux conditions (90–120°C), pH control (e.g., ammonia for precipitation), and solvents like dimethylformamide (DMF) or dichloromethane (DCM). Monitoring via thin-layer chromatography (TLC) ensures reaction completion, followed by recrystallization (e.g., pet-ether/DMSO mixtures) to purify the final product .
Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structure and purity?
Nuclear magnetic resonance (NMR, ¹H and ¹³C) confirms functional groups and connectivity, while infrared (IR) spectroscopy identifies key bonds (e.g., amide C=O). Mass spectrometry (MS) verifies molecular weight. High-performance liquid chromatography (HPLC) with UV detection assesses purity (>95%), and elemental analysis validates stoichiometry .
Q. What initial assays are recommended to evaluate the compound’s antimicrobial potential?
Use standardized disk diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, alongside fungal strains (e.g., C. albicans). Compare minimum inhibitory concentrations (MICs) to reference drugs like ciprofloxacin .
Q. How can solubility and stability be optimized for in vitro studies?
Employ co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) for aqueous solubility. Stability under physiological pH (7.4) and temperature (37°C) should be assessed via UV-spectrophotometry over 24–72 hours .
Advanced Research Questions
Q. How do substituent modifications on the oxadiazole ring influence pharmacokinetic properties?
Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) enhances metabolic stability by reducing cytochrome P450-mediated oxidation. LogP studies (e.g., shake-flask method) quantify lipophilicity, guiding adjustments to improve blood-brain barrier permeability or renal clearance .
Q. What computational strategies predict binding affinity to target proteins like COX-2 or EGFR?
Molecular docking (AutoDock Vina, Schrödinger Suite) simulates ligand-protein interactions, identifying key residues (e.g., hydrogen bonds with catalytic sites). Molecular dynamics (MD) simulations (GROMACS) assess binding stability over 100 ns trajectories .
Q. How can crystallographic data inform structural optimization?
Single-crystal X-ray diffraction reveals bond angles, dihedral rotations, and intermolecular interactions (e.g., hydrogen bonds with solvent molecules). For example, a dihedral angle >30° between oxadiazole and phenyl rings may reduce steric hindrance, improving target binding .
Q. What experimental designs address contradictions in reported IC₅₀ values across cell lines?
Standardize assays using identical cell lines (e.g., MCF-7 for breast cancer), passage numbers, and incubation times. Dose-response curves (0.1–100 µM) with controls (e.g., doxorubicin) and triplicate measurements minimize variability. Statistical analysis (ANOVA, p < 0.05) identifies significant outliers .
Q. How is structure-activity relationship (SAR) analysis conducted for derivatives of this compound?
Synthesize analogs with variations in the acetamide or chlorophenyl moieties. Compare bioactivity data (e.g., IC₅₀, MIC) to identify critical pharmacophores. Quantitative SAR (QSAR) models using Hammett constants or molecular descriptors (e.g., polar surface area) predict activity trends .
Q. What mechanistic studies elucidate the compound’s role in apoptosis induction?
Perform flow cytometry (Annexin V/PI staining) to detect early/late apoptotic cells. Western blotting quantifies caspase-3/9 activation and Bcl-2/Bax ratios. Confocal microscopy tracks mitochondrial membrane potential (JC-1 dye) and cytochrome c release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
